Fotemustine - 191220-84-5

Fotemustine

Catalog Number: EVT-7958552
CAS Number: 191220-84-5
Molecular Formula: C9H19ClN3O5P
Molecular Weight: 315.69 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Diethyl (1-{[(2-chloroethyl)(nitroso)carbamoyl]amino}ethyl)phosphonate is a member of the class of N-nitrosoureas that is ethyl diethylphosphonate in the hydrogen at position 1 of the ethyl group attached to the phosphorus has been replaced by a [(2-chloroethyl)(nitroso)carbamoyl]amino group. It is an organic phosphonate, a member of N-nitrosoureas and an organochlorine compound.
Fotemustine is a chloroethylating nitrosourea with antineoplastic activity. Fotemustine alkylates guanine by forming chloroethyl adducts at the 6 position of guanine, resulting in N1-guanine and N3-cytosine cross linkages, inhibition of DNA synthesis, cell cycle arrest, and finally apoptosis. This agent is lipophilic and crosses the blood-brain barrier.
Source

Fotemustine was first synthesized in the 1990s and has since been studied extensively for its therapeutic potential. It is classified as a member of the chloroethylnitrosourea family, which includes other well-known agents like carmustine and lomustine. The compound is commercially available and has been included in various clinical trials to assess its efficacy and safety profiles.

Classification

Fotemustine is classified as an alkylating agent due to its mechanism of action that involves the transfer of alkyl groups to DNA, leading to cross-linking and subsequent disruption of DNA replication. This property makes it particularly effective against rapidly dividing cancer cells.

Synthesis Analysis

Methods

The synthesis of Fotemustine can be accomplished through several methods, often involving multi-step reactions. One classical approach includes:

  1. Carbamoylation Reaction: This involves the reaction of diethyl aminoethyl phosphonate with 2-chloroethyl isocyanate.
  2. Nitrosation: Following carbamoylation, the resulting compound undergoes nitrosation using sodium nitrite, producing the active form that exhibits antitumor activity.

Technical Details

The synthesis typically requires controlled conditions to ensure high yields and purity. For example, reactions are often carried out under anhydrous conditions and at specific temperatures to prevent unwanted side reactions.

Molecular Structure Analysis

Data

The molecular weight of Fotemustine is approximately 285.7 g/mol. Its structural characteristics allow it to form reactive intermediates upon hydrolysis, which are crucial for its mechanism of action.

Chemical Reactions Analysis

Reactions

Fotemustine undergoes hydrolysis in aqueous environments, leading to the formation of two main reactive species:

  1. 2-Chloroethyl Carbonium Ion: This species interacts with DNA, causing alkylation and cross-linking.
  2. Isocyanate Group: This acts as an acylating agent for proteins, contributing to the drug's cytotoxic effects.

Technical Details

The reaction kinetics can vary based on pH and temperature, influencing the stability and reactivity of Fotemustine in biological systems.

Mechanism of Action

Process

Fotemustine exerts its antitumor effects primarily through DNA alkylation. The active metabolites formed during its metabolism bind covalently to DNA bases, particularly guanine, leading to:

  • Cross-linking: This prevents proper DNA replication and transcription.
  • Cell Cycle Arrest: Cells are unable to progress through mitosis, leading to apoptosis (programmed cell death).

Data

Studies have shown that preincubation of Fotemustine in aqueous solutions can significantly reduce its cytotoxicity due to rapid hydrolysis, highlighting the importance of its chemical stability for effective action .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Fotemustine is typically a white or off-white powder.
  • Solubility: It has limited solubility in water but can be formulated into lipid nanoparticles for improved bioavailability .

Chemical Properties

  • Stability: The compound is sensitive to moisture and light; therefore, it must be stored under controlled conditions.
  • pH Sensitivity: Its reactivity can be influenced by pH levels in solution.

Relevant data indicate that modifications in formulation (e.g., solid lipid nanoparticles) can enhance stability and reduce toxicity while improving therapeutic efficacy .

Applications

Scientific Uses

Fotemustine is primarily used in oncology, particularly for treating malignant melanoma. Its application extends beyond this cancer type as ongoing research explores its effectiveness against various gliomas and other tumors characterized by rapid cell division . Additionally, studies are investigating combination therapies involving Fotemustine with other agents to enhance treatment outcomes .

Introduction to Fotemustine in Oncology

Fotemustine (diethyl 1-{1-[3-(2-chloroethyl)-3-nitrosoureido]ethyl}phosphonate) represents a clinically significant advancement in the nitrosourea class of alkylating antineoplastic agents. Characterized by its unique phosphonoalanine carrier group, this third-generation chloroethylnitrosourea exhibits enhanced lipophilicity and superior blood-brain barrier penetration compared to earlier analogues like carmustine (BCNU) and lomustine (CCNU) [1] [10]. These pharmacokinetic properties established its therapeutic utility in treating malignancies with central nervous system involvement, particularly malignant gliomas and metastatic melanoma, positioning it as a specialized cytostatic agent in the neuro-oncological armamentarium [5] [7].

Historical Development and Clinical Adoption

Fotemustine's development emerged from systematic efforts to optimize the therapeutic index of nitrosourea compounds through structural modification. Synthesized in the early 1980s by introducing a phosphonoalanine moiety onto the nitrosourea radical, its design specifically aimed at augmenting lipid solubility to enhance CNS penetration while maintaining potent alkylating activity [10]. Early preclinical studies demonstrated superior distribution into cerebral tissue and promising antineoplastic activity against glioma xenograft models, providing the pharmacological foundation for clinical translation [1] [14].

Table 1: Key Milestones in Fotemustine Clinical Development

YearDevelopment MilestoneSignificance
1980sInitial synthesis and preclinical profilingIdentification of enhanced lipophilicity and BBB penetration compared to older nitrosoureas
1991Phase II trial in recurrent malignant gliomas (Frenay et al.)First clinical demonstration of activity: 26% partial response rate and disease stabilization in 73% of patients [1]
1994Phase I pharmacokinetic study (Khayat et al.)Established standard dosing schedule: 100 mg/m² induction (days 1,8,15) followed by maintenance [1] [10]
2004Phase III melanoma trial (Avril et al.)Demonstrated superiority over dacarbazine in response rate (15.2% vs 6.8%; p=0.043), particularly in delaying cerebral metastasis development [5] [9]
2009Phase II recurrent GBM trial (Brandes et al.)Established activity post-temozolomide failure and first correlation of MGMT status with fotemustine efficacy [6]

European regulatory approval commenced with France granting authorization in 1989 under the trade name Muphoran®, primarily for disseminated melanoma. Subsequent adoption across Europe (notably Italy, Germany, and Australia) reflected accumulating evidence of its intracranial efficacy [7] [9]. Crucially, it never sought FDA approval, restricting its use predominantly to European clinical practice. Its adoption coincided with the temozolomide era in neuro-oncology, gradually shifting its role from a first-line option to a salvage therapy for recurrent high-grade gliomas following the Stupp protocol establishment as standard care [6] [10]. Contemporary use focuses on melanoma with CNS involvement and recurrent glioblastoma, particularly where MGMT promoter methylation predicts temozolomide resistance [1] [6].

Role in the Evolution of Nitrosourea-Based Chemotherapy

Fotemustine's structural innovation lies in the phosphonoalanine group (–CH₂–P(O)(OEt)₂) replacing the chloroethyl segment of traditional nitrosoureas. This modification fundamentally altered its physicochemical behavior. The molecule exhibits an octanol-water partition coefficient of 3.2-3.8, substantially higher than BCNU (0.9) and CCNU (1.5), translating to markedly improved diffusion across lipid membranes, including the blood-brain barrier [2] [10]. Cerebrospinal fluid concentrations reach approximately 23% of plasma levels within hours of administration, ensuring cytotoxic exposure within the CNS sanctuary site [1] [4].

Table 2: Structural and Physicochemical Comparison with First-Generation Nitrosoureas

CompoundMolecular StructureMolecular Weight (g/mol)Octanol-Water CoefficientPrimary Clinical Limitation
FotemustineDiethyl 1-{1-[3-(2-chloroethyl)-3-nitrosoureido]ethyl}phosphonate315.73.2-3.8Myelosuppression (delayed, cumulative)
Carmustine (BCNU)1,3-Bis(2-chloroethyl)-1-nitrosourea214.1~0.9Pulmonary fibrosis, lower CNS penetration
Lomustine (CCNU)1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea233.7~1.5Hepatic metabolism variability

Mechanistically, fotemustine decomposes spontaneously under physiological conditions to generate two key reactive intermediates: a chloroethyl carbonium ion responsible for DNA alkylation and an isocyanate group causing protein carbamoylation. Its cytotoxic potency primarily stems from O⁶-chloroethylguanine adduct formation, which undergoes intramolecular rearrangement to produce cytotoxic interstrand cross-links between guanine N¹ and cytosine N³ positions. This cross-linking induces DNA double-strand breaks, G₂/M cell cycle arrest, and apoptosis [1] [4] [10]. Resistance often correlates with O⁶-methylguanine-DNA methyltransferase (MGMT) expression, as this repair enzyme removes the initial chloroethyl adduct before cross-link formation. Consequently, MGMT promoter methylation status predicts fotemustine sensitivity, mirroring temozolomide dynamics [1] [6].

Clinically, fotemustine demonstrated measurable efficacy across two challenging domains:

  • Melanoma with CNS Involvement: The phase III trial against dacarbazine (N=229) revealed significantly higher overall response rates (15.2% vs. 6.8%, p=0.043) and a notable delay in time to new brain metastases development (22.7 vs. 7.2 months, p=0.059) [5] [9]. This established fotemustine as a preferred option for melanoma patients at high risk of or with established cerebral metastases.
  • Recurrent Malignant Glioma: Before temozolomide, single-agent studies in recurrent glioblastoma reported objective response rates of 23-26% and disease control rates (DCR) up to 73% [1] [10]. In the temozolomide era, fotemustine retained activity. Brandes et al. reported a DCR of 42.5% (7.1% PR, 34.9% SD) in temozolomide-pretreated glioblastoma patients, with significantly higher DCR in MGMT-methylated tumors (75% vs 34.6%, p=0.044) [6]. PFS-6 rates ranged between 20.9% and 51.5% across studies [6] [10].

Table 3: Fotemustine Efficacy Across Tumor Types in Key Clinical Studies

Tumor TypeStudy (Year)Response Rate (RR)Disease Control Rate (DCR)Median Overall Survival (Months)Key Correlative Finding
Metastatic MelanomaAvril et al. (2004) [5] [9]15.2%Not Reported7.3Delayed time to new brain metastases (22.7 mo)
Recurrent GBM (Pre-TMZ era)Frenay et al. (1991) [1] [10]23%73%~10Prior chemotherapy increased hematotoxicity
Recurrent GBM (Post-TMZ era)Brandes et al. (2009) [6]7.1% (PR)42.5%6.0DCR 75% vs 34.6% (MGMT meth vs unmeth)
Recurrent GBMFabrini et al. (2009) [10]18% (PR+CR)62%8.1PFS-6: 51.5%

Recent therapeutic evolution explores fotemustine combinations overcoming resistance. Most notably, combining fotemustine with the VEGF inhibitor bevacizumab demonstrated synergistic effects in recurrent glioblastoma. The rationale involves bevacizumab normalizing tumor vasculature, potentially improving fotemustine delivery while concurrently targeting angiogenesis. Early phase II data suggests enhanced efficacy, with one study reporting 60% DCR and median PFS of 4.5 months, exceeding historical fotemustine monotherapy benchmarks [1] [10]. Other combinations under investigation include fotemustine with proteasome inhibitors (bortezomib) or targeted kinase inhibitors, aiming to broaden its applicability and overcome resistance mechanisms in both gliomas and melanoma [5] [10]. These developments underscore fotemustine's enduring role as a backbone agent within modern neuro-oncology combination strategies.

Properties

CAS Number

191220-84-5

Product Name

Fotemustine

IUPAC Name

1-(2-chloroethyl)-3-(1-diethoxyphosphorylethyl)-1-nitrosourea

Molecular Formula

C9H19ClN3O5P

Molecular Weight

315.69 g/mol

InChI

InChI=1S/C9H19ClN3O5P/c1-4-17-19(16,18-5-2)8(3)11-9(14)13(12-15)7-6-10/h8H,4-7H2,1-3H3,(H,11,14)

InChI Key

YAKWPXVTIGTRJH-UHFFFAOYSA-N

SMILES

CCOP(=O)(C(C)NC(=O)N(CCCl)N=O)OCC

Solubility

In water, 2600 mg/L at 25 °C (est)

Canonical SMILES

CCOP(=O)(C(C)NC(=O)N(CCCl)N=O)OCC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.